Daclatasvir RRRR Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daclatasvir RRRR Isomer is a stereoisomer of Daclatasvir, a potent antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. This compound is known for its high selectivity and efficacy against the non-structural protein 5A (NS5A) of the hepatitis C virus, which plays a crucial role in viral replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir RRRR Isomer involves a series of stereoselective reactions. One of the key steps includes the condensation of a key intermediate, which is a hydrochloride salt of the (S,S) isomer, with N-methyloxycarbonyl-L-valine in the presence of a base and dichloromethane or ethyl acetate . The reaction conditions are carefully controlled to ensure high yield and purity of the desired isomer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of green solvents like dimethyl sulfoxide, 2-methyl tetrahydrofuran, and isopropyl alcohol has been reported to enhance the efficiency and environmental sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Daclatasvir RRRR Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Daclatasvir RRRR Isomer has a wide range of scientific research applications:
Wirkmechanismus
Daclatasvir RRRR Isomer exerts its effects by inhibiting the NS5A replication complex of the hepatitis C virus. This inhibition disrupts the viral replication process, leading to a significant reduction in viral load. The compound binds to the NS5A protein, altering its structure and preventing the recruitment of phosphatidylinositol 4-kinase alpha (PI4KA), which is essential for the accumulation of phosphatidylinositol 4-phosphate (PI4P) and viral replication .
Vergleich Mit ähnlichen Verbindungen
- Daclatasvir RSRR Isomer
- Daclatasvir RSSR Isomer
- Daclatasvir SRRS Isomer
- Daclatasvir SRSR Isomer
Comparison: Daclatasvir RRRR Isomer is unique due to its specific stereochemistry, which confers distinct pharmacokinetic and pharmacodynamic properties. Compared to other isomers, this compound exhibits higher selectivity and potency against the NS5A protein, making it a valuable compound in antiviral therapy .
Eigenschaften
Molekularformel |
C40H50N8O6 |
---|---|
Molekulargewicht |
738.9 g/mol |
IUPAC-Name |
methyl N-[(2R)-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m1/s1 |
InChI-Schlüssel |
FKRSSPOQAMALKA-YFRBGRBWSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)[C@@H](C(C)C)NC(=O)OC)NC(=O)OC |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.